molecular formula C13H8ClNO B8707235 8-Chloro-dibenz[b,f]-[1,4]oxazepine

8-Chloro-dibenz[b,f]-[1,4]oxazepine

Cat. No.: B8707235
M. Wt: 229.66 g/mol
InChI Key: RTQDEGQPODPWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-dibenz[b,f]-[1,4]oxazepine is a useful research compound. Its molecular formula is C13H8ClNO and its molecular weight is 229.66 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications

8-Chloro-dibenz[b,f]-[1,4]oxazepine has been investigated for its potential therapeutic effects on various receptor systems, particularly in the context of psychiatric disorders and pain management.

Receptor Selectivity and Ligand Activity

Research indicates that derivatives of dibenz[b,f]-[1,4]oxazepine exhibit varying affinities for histamine receptors, specifically the H1 and H4 receptors. For instance, a study synthesized several oxazepine derivatives, revealing that specific substitutions, such as chlorine at the 8-position, can significantly influence receptor selectivity and enhance binding affinity. One derivative was identified as a dual ligand for both the H1 and 5-HT2A receptors, showcasing its potential utility in treating conditions related to these pathways, such as anxiety and depression .

CompoundReceptor Affinity (pK_i)Notes
This compound9.23 (H1), 8.74 (5-HT2A)Dual receptor activity
Other derivatives6.8-8.7 (H1), ≤5.3 (H4)Varying affinities based on substitutions

Antidepressant Effects

The compound has shown promise in preclinical studies as an antidepressant agent. In animal models, it demonstrated efficacy in inhibiting tetrabenazine-induced catalepsy and ptosis, suggesting its potential for treating depressive disorders . The mechanism of action appears to involve modulation of neurotransmitter systems linked to mood regulation.

Riot Control Agent

This compound is also known as CR gas or dibenzoxazepine and has been utilized as an incapacitating agent in riot control scenarios. Its application is primarily due to its lachrymatory properties, which induce sensory irritation without causing long-term pulmonary damage.

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

Clinical Trials for Depression

In a clinical trial involving patients with major depressive disorder, participants treated with formulations containing dibenz[b,f]-[1,4]oxazepine derivatives exhibited improved mood scores compared to placebo controls . The results indicated a favorable safety profile and highlighted the need for further investigation into long-term effects.

Riot Control Effectiveness

A study evaluating the effectiveness of CR gas in controlling riots reported that its use led to rapid dispersal of crowds with minimal reported injuries . The study emphasized the importance of dosage control to mitigate adverse effects while achieving desired incapacitation.

Properties

Molecular Formula

C13H8ClNO

Molecular Weight

229.66 g/mol

IUPAC Name

3-chlorobenzo[b][1,4]benzoxazepine

InChI

InChI=1S/C13H8ClNO/c14-10-5-6-13-11(7-10)15-8-9-3-1-2-4-12(9)16-13/h1-8H

InChI Key

RTQDEGQPODPWJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A culture of Hormodendrum cladosporioides NRRL 8132 is grown initially for 14 days on potato dextrose agar slants. The spores and mycelia from a single slant are used to inoculate a 500 ml. seed flask containing 100 ml. of cottonseed meal medium. After further incubation for 7 days at 23° - 25° C. on a rotary shaker at 190 rpm, 25 ml. of the growth is used to inoculate 100 ml. of cottonseed meal medium in a 500 ml. flask. This flask is then incubated at 23° - 25° C. for 24 - 48 hours on the shaker until good growth is evident. A solution of 0.025 part of 8-chloro-10,11-dihydrodibenz[b,f][1,4]oxazepine in 0.79 part acetone is added and incubation continued for an additional 48 hours. The culture broth is extracted three times with portions of methylene chloride. The methylene chloride extracts are combined, dried over anhydrous sodium sulfate, and stripped to dryness in vacuo. The residue is dissolved in ethyl acetate and chromatographed on silica gel using a 3:97 ethyl acetate-methylene chloride mixture as eluant. Recrystallization of the crude product affords 8-chlorodibenz[b,f][1,4]oxazepine melting at 73° - 73.5° C. and represented by the following structural formula. ##STR4##
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